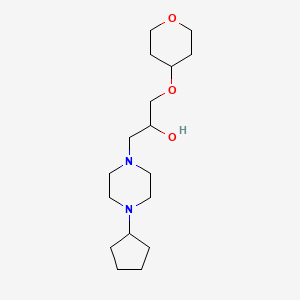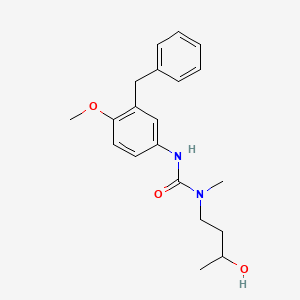
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea is a synthetic compound that is used in scientific research for its potential therapeutic properties. This compound is also known as BMH-21 and has been found to have anticancer properties.
Mécanisme D'action
BMH-21 works by targeting the DNA replication process in cancer cells. It binds to a protein called proliferating cell nuclear antigen (PCNA), which is essential for DNA replication. By binding to PCNA, BMH-21 disrupts the DNA replication process and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMH-21 has been found to have minimal toxicity in normal cells and tissues. In addition, BMH-21 has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMH-21 in lab experiments is its specificity for cancer cells. BMH-21 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using BMH-21 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on BMH-21 could focus on improving its solubility in water, as well as investigating its potential as a combination therapy with other anticancer drugs. In addition, further research could explore the potential of BMH-21 in other disease areas, such as inflammation and autoimmune disorders.
In conclusion, BMH-21 is a synthetic compound with potential therapeutic properties in the treatment of cancer. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research on BMH-21 could lead to the development of new and effective treatments for cancer and other disease areas.
Méthodes De Synthèse
BMH-21 is synthesized through a multi-step process that involves the reaction of 3-benzyl-4-methoxyaniline with N-methyl-N-(3-chloropropyl)amine to form 3-(3-benzyl-4-methoxyphenyl)-N-methylpropylamine. This intermediate is then reacted with methyl isocyanate to form the final product, 3-(3-benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea.
Applications De Recherche Scientifique
BMH-21 has been found to have potential therapeutic properties in the treatment of cancer. Scientific research has shown that BMH-21 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BMH-21 has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-(3-benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-15(23)11-12-22(2)20(24)21-18-9-10-19(25-3)17(14-18)13-16-7-5-4-6-8-16/h4-10,14-15,23H,11-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUJCAZUECKNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C(=O)NC1=CC(=C(C=C1)OC)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Benzyl-4-methoxyphenyl)-1-(3-hydroxybutyl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

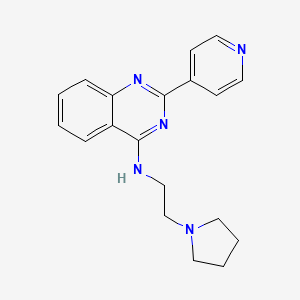

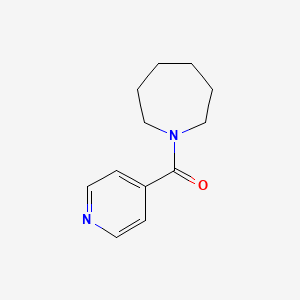
![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![2-(Furan-2-yl)-1-[(2-methyl-3-phenylimidazol-4-yl)methylamino]propan-2-ol](/img/structure/B6640805.png)
![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-(2-phenylphenoxy)propan-1-one](/img/structure/B6640832.png)
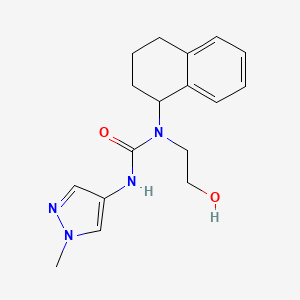

![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
